molecular formula C8H6BrF3OZn B2823631 4-(Trifluoromethoxy)benzylzinc bromide CAS No. 1251848-83-5

4-(Trifluoromethoxy)benzylzinc bromide

Cat. No.: B2823631
CAS No.: 1251848-83-5
M. Wt: 320.41
InChI Key: NMEZAFACIYQDLD-UHFFFAOYSA-M
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Description

4-(Trifluoromethoxy)benzylzinc bromide is an organozinc compound with the molecular formula C8H6BrF3OZn and a molecular weight of 320.41. This compound is highly valued in organic synthesis due to its strong nucleophilicity and compatibility with a range of functional groups.

Preparation Methods

The synthesis of 4-(Trifluoromethoxy)benzylzinc bromide typically involves the reaction of 4-(Trifluoromethoxy)benzyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran. The reaction conditions often require an inert atmosphere to prevent oxidation and moisture-sensitive conditions to avoid hydrolysis. Industrial production methods may involve large-scale batch reactions with stringent control over temperature and pressure to ensure high yield and purity.

Chemical Reactions Analysis

4-(Trifluoromethoxy)benzylzinc bromide undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: It can react with electrophiles such as alkyl halides and carbonyl compounds to form new carbon-carbon bonds.

    Cross-Coupling Reactions: It is used in C-C cross-coupling reactions with aryl halides, facilitated by palladium or nickel catalysts.

    Friedel-Crafts Alkylation: The compound can participate in Friedel-Crafts alkylation reactions, often using aluminum chloride as a catalyst.

Common reagents and conditions for these reactions include the use of polar aprotic solvents like tetrahydrofuran, and catalysts such as palladium, nickel, or aluminum chloride . Major products formed from these reactions include various substituted aromatic compounds and complex organic molecules .

Scientific Research Applications

4-(Trifluoromethoxy)benzylzinc bromide has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is employed in the synthesis of bioreductive drugs, such as (6S)-2-nitro-6-{[4-(trifluoromethoxy)benzyl]oxy}-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine (PA-824), which has antitubercular activity.

    Medicine: Its derivatives are explored for potential therapeutic applications, including antimicrobial and anticancer properties.

    Industry: The compound is used in the development of new materials with unique physicochemical properties, such as heat-resistant polymers.

Mechanism of Action

The mechanism of action of 4-(Trifluoromethoxy)benzylzinc bromide involves its role as a nucleophile in organic reactions. It targets electrophilic centers in substrates, facilitating the formation of new carbon-carbon bonds . The trifluoromethoxy group enhances the compound’s reactivity and stability, making it a valuable intermediate in various synthetic pathways .

Comparison with Similar Compounds

4-(Trifluoromethoxy)benzylzinc bromide can be compared with other similar compounds such as:

    4-(Trifluoromethyl)benzyl bromide: Similar in structure but with a trifluoromethyl group instead of a trifluoromethoxy group.

    4-Methylbenzyl bromide: Lacks the fluorine atoms, resulting in different reactivity and applications.

    4-Fluorobenzyl bromide: Contains a single fluorine atom, leading to distinct chemical properties.

The uniqueness of this compound lies in its trifluoromethoxy group, which imparts enhanced reactivity and stability compared to its analogs .

Properties

IUPAC Name

bromozinc(1+);1-methanidyl-4-(trifluoromethoxy)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3O.BrH.Zn/c1-6-2-4-7(5-3-6)12-8(9,10)11;;/h2-5H,1H2;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOYFNHKFSOOEDD-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[CH2-]C1=CC=C(C=C1)OC(F)(F)F.[Zn+]Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrF3OZn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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